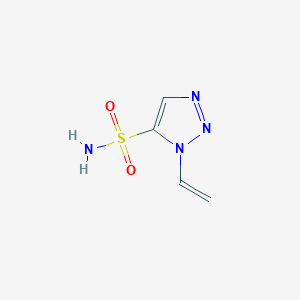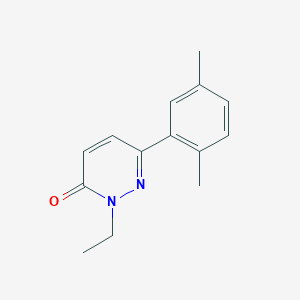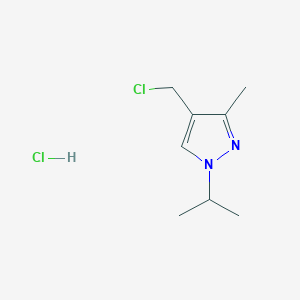![molecular formula C25H25N5O5 B2815656 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide CAS No. 951616-75-4](/img/new.no-structure.jpg)
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide is a complex organic compound that features a piperidine ring substituted with a sulfonyl group and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a cycloaddition reaction involving a nitrile oxide and an alkyne.
Sulfonylation: The isoxazole ring is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Piperidine Ring Formation: The sulfonylated isoxazole is reacted with a piperidine derivative to form the piperidine ring.
Acetamide Formation: Finally, the piperidine derivative is acylated with isopropyl acetate to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the isoxazole ring.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the sulfonyl group.
Aplicaciones Científicas De Investigación
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, enhancing the compound’s binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidine: Similar structure but lacks the acetamide group.
4-(3,5-dimethylisoxazol-4-yl)sulfonylpiperidine: Similar structure but with different substitution patterns.
Uniqueness
2-{1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]piperidin-4-yl}-N-isopropylacetamide is unique due to the presence of both the isoxazole and piperidine rings, as well as the sulfonyl and acetamide groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable target for research and development.
Propiedades
Número CAS |
951616-75-4 |
|---|---|
Fórmula molecular |
C25H25N5O5 |
Peso molecular |
475.505 |
Nombre IUPAC |
ethyl 4-[[2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C25H25N5O5/c1-3-28-15-20-22(27-28)23(32)30(14-17-8-6-5-7-9-17)25(34)29(20)16-21(31)26-19-12-10-18(11-13-19)24(33)35-4-2/h5-13,15H,3-4,14,16H2,1-2H3,(H,26,31) |
Clave InChI |
GZHWXSCOSRAJBY-UHFFFAOYSA-N |
SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)C(=O)OCC)CC4=CC=CC=C4 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(S)-amino(phenyl)methyl]phosphonicacidhydrochloride](/img/structure/B2815578.png)



![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2815587.png)
![6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2815588.png)
![1,4'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]](/img/structure/B2815591.png)


![(2Z)-N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-3-phenylprop-2-enamide](/img/structure/B2815595.png)
![1-(4-tert-butylphenyl)-8-ethoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2815596.png)
